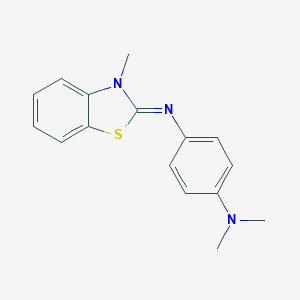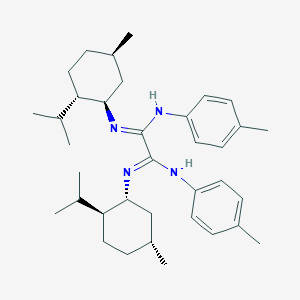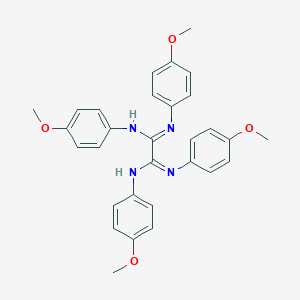
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. MTT is a popular choice for researchers due to its simplicity, sensitivity, and cost-effectiveness.
作用机制
The mechanism of action of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine involves the reduction of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine to formazan by the mitochondrial enzyme succinate dehydrogenase. The reduction reaction is dependent on the activity of the electron transport chain and reflects the metabolic activity of the cells. The formazan product is insoluble and accumulates in the mitochondria and cytoplasm of the cells.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine has no known biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with cell metabolism or function. The reduction of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine to formazan is a passive process that reflects the metabolic activity of the cells.
实验室实验的优点和局限性
The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has several advantages over other cell viability assays. It is simple, sensitive, and cost-effective. The assay can be performed in multi-well plates, allowing for high-throughput screening of compounds. The assay is also compatible with various cell types and can be adapted to measure cell proliferation, cytotoxicity, and apoptosis.
However, the N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has some limitations. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in certain conditions. The assay may also produce false-positive results due to the reduction of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine by non-viable cells or other reducing agents present in the sample.
未来方向
There are several future directions for the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in scientific research. One potential direction is the development of new N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine-based assays that can measure additional parameters of cell function, such as oxidative stress, inflammation, and autophagy. Another direction is the optimization of the N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay for use in 3D cell culture models and tissue engineering applications. Additionally, the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information on cell function and response to treatments.
合成方法
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine can be synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with dimethyl sulfate to produce 3-methyl-1,3-benzothiazol-2-ylidene hydrazone. The second step involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene hydrazone with p-phenylenediamine in the presence of sulfuric acid to produce N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine.
科学研究应用
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the ability of viable cells to reduce N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay is commonly used to evaluate the cytotoxicity of drugs, test the effect of growth factors and cytokines on cell proliferation, and screen for potential anticancer agents.
属性
产品名称 |
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine |
|---|---|
分子式 |
C16H17N3S |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C16H17N3S/c1-18(2)13-10-8-12(9-11-13)17-16-19(3)14-6-4-5-7-15(14)20-16/h4-11H,1-3H3 |
InChI 键 |
CFYDYDSEOZWOKG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
规范 SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)


![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307145.png)